Cas no 1935214-80-4 (tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)

tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate
- 1935214-80-4
- EN300-1876597
- SCHEMBL23855049
-
- インチ: 1S/C11H23NO2S/c1-10(2,3)8(7-15)12-9(13)14-11(4,5)6/h8,15H,7H2,1-6H3,(H,12,13)
- InChIKey: ULEBBBWQCJYICU-UHFFFAOYSA-N
- ほほえんだ: SCC(C(C)(C)C)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 233.14495015g/mol
- どういたいしつりょう: 233.14495015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.3Ų
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1876597-0.05g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 0.05g |
$744.0 | 2023-09-18 | ||
Enamine | EN300-1876597-0.5g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 0.5g |
$849.0 | 2023-09-18 | ||
Enamine | EN300-1876597-5.0g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 5g |
$2566.0 | 2023-05-23 | ||
Enamine | EN300-1876597-0.25g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 0.25g |
$814.0 | 2023-09-18 | ||
Enamine | EN300-1876597-2.5g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 2.5g |
$1735.0 | 2023-09-18 | ||
Enamine | EN300-1876597-5g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 5g |
$2566.0 | 2023-09-18 | ||
Enamine | EN300-1876597-10.0g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1876597-0.1g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 0.1g |
$779.0 | 2023-09-18 | ||
Enamine | EN300-1876597-1.0g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1876597-10g |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate |
1935214-80-4 | 10g |
$3807.0 | 2023-09-18 |
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamateに関する追加情報
Introduction to tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate (CAS No. 1935214-80-4)
tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate (CAS No. 1935214-80-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a carbamate functional group, and a sulfanyl moiety. These structural elements contribute to its stability and reactivity, making it an attractive candidate for various chemical and biological studies.
The chemical structure of tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 3,3-dimethyl-1-sulfanylbutan-2-yl group. The tert-butyl group provides steric hindrance and enhances the compound's stability, while the carbamate functional group imparts reactivity and potential biological activity. The sulfanyl moiety adds complexity and can influence the compound's interactions with biological targets.
In recent years, there has been growing interest in the use of carbamate derivatives in drug discovery and development. tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate has shown promise in several areas of research, including the development of novel therapeutic agents for neurological disorders and cancer. Studies have demonstrated that this compound can modulate various biological pathways, making it a valuable tool for understanding disease mechanisms and identifying potential drug targets.
One of the key areas where tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate has shown potential is in the field of neuropharmacology. Research has indicated that this compound can interact with specific neurotransmitter receptors, such as GABA receptors, which play crucial roles in the regulation of neuronal activity. By modulating these receptors, tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate may offer therapeutic benefits for conditions such as anxiety disorders and epilepsy.
In addition to its neuropharmacological properties, tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate has also been explored for its anti-cancer activities. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The exact mechanisms underlying these effects are still under investigation, but they suggest that tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate could be a promising lead compound for the development of new anti-cancer drugs.
The synthesis of tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate is well-documented in the literature and can be achieved through several synthetic routes. One common approach involves the reaction of tert-butyl isocyanate with 3,3-dimethylthiobutanamine in the presence of a suitable catalyst. This method yields high purity products with good yields, making it suitable for large-scale production.
The physical and chemical properties of tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate have been extensively characterized. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
In conclusion, tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate (CAS No. 1935214-80-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in the field of chemical biology.
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